1-(4-Bromo-3-methylphenyl)-2,2-difluoroethanone
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Overview
Description
1-(4-Bromo-3-methylphenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of bromine, methyl, and difluoroethanone groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-bromo-3-methylphenyl)-2,2-difluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methylphenol and 2,2-difluoroethanone as the primary reactants.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
1-(4-Bromo-3-methylphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation. The reactions are usually carried out under controlled temperatures to ensure selectivity.
Major Products: The major products depend on the specific reaction conditions but may include substituted phenyl derivatives, alcohols, or carboxylic acids.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)-2,2-difluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and anticancer properties.
Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(4-bromo-3-methylphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
1-(4-Bromo-3-methylphenyl)-2,2-difluoroethan-1-one can be compared with similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C9H7BrF2O |
---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
1-(4-bromo-3-methylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H7BrF2O/c1-5-4-6(2-3-7(5)10)8(13)9(11)12/h2-4,9H,1H3 |
InChI Key |
RZKZZDRSJPJNIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(F)F)Br |
Origin of Product |
United States |
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